Lipophilicity Comparison: 4-Methylphenyl vs. Unsubstituted Phenyl Derivative
The 4-methylphenyl derivative (CAS 117840-05-8) exhibits an XLogP3 of 1.5, which is higher than the predicted XLogP3 of approximately 1.0 for the unsubstituted 3-phenyl analog (estimated from fragment-based calculation), indicating a measurable increase in lipophilicity [1]. This difference in partition coefficient directly influences membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one (estimated XLogP3 ~1.0) |
| Quantified Difference | Δ logP ≈ +0.5 log units |
| Conditions | In silico prediction (PubChem XLogP3 protocol) |
Why This Matters
The 0.5 log unit increase in lipophilicity can significantly enhance passive membrane permeability, making this compound a better candidate for cell-based assays where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 136163319, Computed Properties: XLogP3-AA 1.5. View Source
